molecular formula C9H10FNO2S B2751306 1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride CAS No. 2411271-92-4

1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride

Cat. No. B2751306
CAS RN: 2411271-92-4
M. Wt: 215.24
InChI Key: LAWHRIPIECZUPT-UHFFFAOYSA-N
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Description

“1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride” is a chemical compound. It’s a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride” are not detailed in the available resources, it’s worth noting that the sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Safety and Hazards

The compound is classified under the GHS05 hazard class, indicating that it can cause severe skin burns and eye damage . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-methyl-1,3-dihydroisoindole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c1-7-9-5-3-2-4-8(9)6-11(7)14(10,12)13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWHRIPIECZUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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